N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-hydroxymethyl-N-methylurea
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Overview
Description
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea is a complex organic compound that features a thiadiazole ring, a hydroxymethyl group, and a methylurea moiety
Preparation Methods
The synthesis of N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with thiadiazole derivatives under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target kinases involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea can be compared with similar compounds such as:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide:
N-(2-Hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide: This compound is studied for its potential therapeutic applications and interactions with specific molecular targets. The uniqueness of N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N’-hydroxymethyl-N-methylurea lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139888-73-6 |
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Molecular Formula |
C9H16N4O3S |
Molecular Weight |
260.32 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-[5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea |
InChI |
InChI=1S/C9H16N4O3S/c1-9(2,4-14)6-11-12-8(17-6)13(3)7(16)10-5-15/h14-15H,4-5H2,1-3H3,(H,10,16) |
InChI Key |
DTHWCHKKPRAOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NN=C(S1)N(C)C(=O)NCO |
Origin of Product |
United States |
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